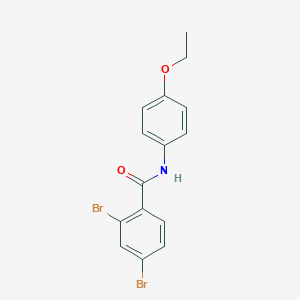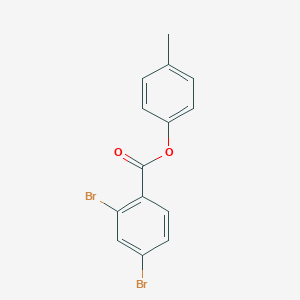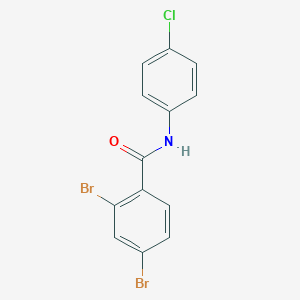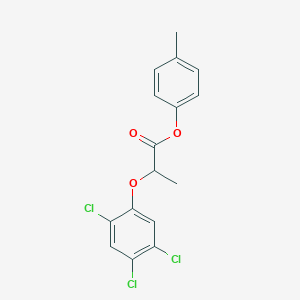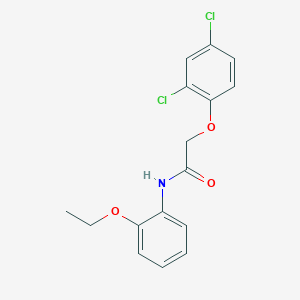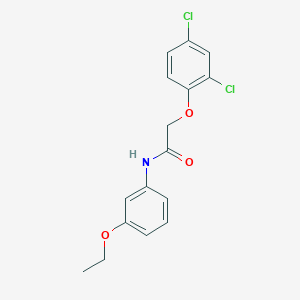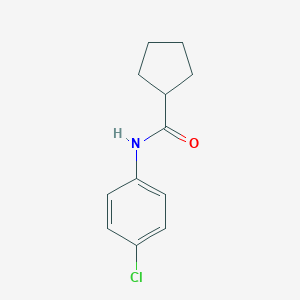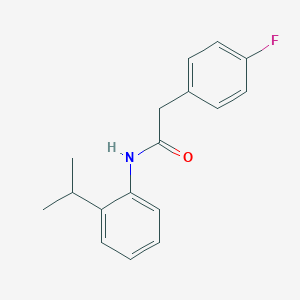
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide, also known as Fipronil, is a widely used insecticide that belongs to the phenylpyrazole chemical family. It was first introduced in 1996 and has since become one of the most popular insecticides used in agriculture, veterinary medicine, and public health.
Mecanismo De Acción
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide acts as a non-competitive antagonist of the GABA receptor, which is responsible for inhibitory neurotransmission in the insect nervous system. By binding to this receptor, 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide prevents the uptake of chloride ions, leading to hyperexcitation and eventual death of the insect.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide has been shown to have a range of biochemical and physiological effects on insects, including disruption of the nervous system, inhibition of feeding and growth, and interference with reproduction. It has also been found to have effects on non-target organisms, including birds, fish, and mammals, although the toxicity of 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide to these species is generally low.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide is a highly effective insecticide that is widely used in laboratory experiments to control insect populations. Its advantages include its broad-spectrum activity, low toxicity to non-target organisms, and ease of use. However, 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide has some limitations, including the potential for development of resistance in insect populations and the need for careful handling due to its toxicity.
Direcciones Futuras
There are many potential future directions for research on 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide, including the development of new formulations and delivery methods, investigation of its effects on non-target organisms, and exploration of its potential as a tool for controlling insect-borne diseases. Additionally, research is needed to better understand the mechanisms of resistance to 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide and to develop strategies for mitigating its impact.
Métodos De Síntesis
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2-nitrophenol with 2,6-dichloro-4-(trifluoromethyl)phenylamine to form 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile. This compound is then transformed into 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide through a series of reactions involving acetylation and reduction.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide has been extensively studied for its insecticidal properties, and its mode of action has been investigated in detail. It is known to act on the gamma-aminobutyric acid (GABA) receptors in the nervous system of insects, leading to hyperexcitation and eventual death. 2-(4-fluorophenyl)-N-(2-isopropylphenyl)acetamide has also been found to have activity against other targets, including glutamate-gated chloride channels and nicotinic acetylcholine receptors.
Propiedades
Fórmula molecular |
C17H18FNO |
|---|---|
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H18FNO/c1-12(2)15-5-3-4-6-16(15)19-17(20)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
Clave InChI |
DLYNZAZBJZVGEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



